N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide
Brand Name: Vulcanchem
CAS No.: 326903-74-6
VCID: VC21527889
InChI: InChI=1S/C15H15N3O4S2/c1-10-7-8-13(11(2)9-10)24(21,22)18-16-15-12-5-3-4-6-14(12)23(19,20)17-15/h3-9,18H,1-2H3,(H,16,17)
SMILES: CC1=CC(=C(C=C1)S(=O)(=O)NNC2=NS(=O)(=O)C3=CC=CC=C32)C
Molecular Formula: C15H15N3O4S2
Molecular Weight: 365.4g/mol

N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide

CAS No.: 326903-74-6

Cat. No.: VC21527889

Molecular Formula: C15H15N3O4S2

Molecular Weight: 365.4g/mol

* For research use only. Not for human or veterinary use.

N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide - 326903-74-6

Specification

CAS No. 326903-74-6
Molecular Formula C15H15N3O4S2
Molecular Weight 365.4g/mol
IUPAC Name N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide
Standard InChI InChI=1S/C15H15N3O4S2/c1-10-7-8-13(11(2)9-10)24(21,22)18-16-15-12-5-3-4-6-14(12)23(19,20)17-15/h3-9,18H,1-2H3,(H,16,17)
Standard InChI Key QARULBNZWNDVPO-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)S(=O)(=O)NNC2=NS(=O)(=O)C3=CC=CC=C32)C
Canonical SMILES CC1=CC(=C(C=C1)S(=O)(=O)NNC2=NS(=O)(=O)C3=CC=CC=C32)C

Introduction

Chemical Identity and Classification

Nomenclature and Identification

N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide belongs to the benzisothiazole class of heterocyclic compounds. This compound is identified by CAS Number 326903-74-6 and is registered in the PubChem database with CID 4683593 . The compound has several synonyms in the scientific literature, including N'-(1,1-dioxidobenzo[d]isothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide and N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide .

The IUPAC name for this compound is N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide, which accurately describes its structural components and connectivity patterns . The systematic identification is crucial for proper categorization in chemical databases and for ensuring consistent reference in scientific literature.

Structural Features

The molecular structure of N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide comprises several key functional groups that define its chemical behavior. The compound contains a benzisothiazole ring system with sulfone (dioxido) functionality, connected through a nitrogen linkage to a sulfonohydrazide group, which is further substituted with a 2,4-dimethylbenzene moiety .

This structural arrangement creates a molecule with multiple potential reaction sites, including the sulfonohydrazide group, which can participate in various chemical transformations. The presence of two methyl groups at positions 2 and 4 on the benzene ring provides additional sites for potential functionalization and modification in organic synthesis applications.

Physical and Chemical Properties

Molecular Characteristics

N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide has a molecular formula of C15H15N3O4S2 and a precise molecular weight of 365.43 g/mol . The compound contains 15 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, 4 oxygen atoms, and 2 sulfur atoms, arranged in a specific three-dimensional configuration.

PropertyValueSource
Molecular FormulaC15H15N3O4S2
Molecular Weight365.43 g/mol
CAS Number326903-74-6
PubChem CID4683593
InChIInChI=1S/C15H15N3O4S2/c1-10-7-8-13(11(2)9-10)24(21,22)18-16-15-12-5-3-4-6-14(12)23(19,20)17-15/h3-9,18H,1-2H3,(H,16,17)
InChIKeyQARULBNZWNDVPO-UHFFFAOYSA-

Structural Configuration

The compound features a distinctive structural configuration with specific bond arrangements. According to the InChI string representation, the molecule contains a benzene ring with two methyl substituents at positions 2 and 4, connected to a sulfonyl group which links to a hydrazide moiety . This hydrazide is further connected to a benzisothiazole ring system with a dioxido functionality on the sulfur atom.

The three-dimensional structure indicates potential for hydrogen bonding through the hydrazide group, which may influence the compound's solubility and interactions with biological targets. The presence of aromatic rings in the molecule suggests potential for π-π stacking interactions, which could be relevant for non-covalent binding to proteins or other biological macromolecules.

Comparative Analysis

Structural Analogs

Several structural analogs of N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide have been identified in chemical databases. One closely related compound is N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide (CAS No. 13255-98-6), which differs in the position of the methyl substituents and the presence of an N-methyl group on the sulfonohydrazide nitrogen.

Another related compound is N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methylbenzenesulfonohydrazide (CAS No. 13255-93-1), which lacks the 2-methyl group on the benzene ring. These structural variations can provide valuable insights into structure-activity relationships when comparing biological activities across this family of compounds.

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide326903-74-6C15H15N3O4S2365.43 g/molReference compound
N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N,4-dimethylbenzenesulfonohydrazide13255-98-6C15H15N3O4S2365.42 g/molN-methyl on hydrazide nitrogen
N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methylbenzenesulfonohydrazide13255-93-1C14H13N3O4S2317.39 g/molSingle methyl group at position 4

Current Research Status and Future Perspectives

Research Gaps

Current research on N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide appears to be in relatively early stages, with limited detailed studies available in the scientific literature. Several important research gaps exist, including comprehensive evaluation of its biological activities, detailed mechanistic studies of its chemical reactions, and exploration of its potential applications in drug discovery and development.

Additionally, there is a need for more thorough characterization of its physical properties, such as solubility profiles in various solvents, stability under different conditions, and spectroscopic data that would facilitate its identification and analysis in complex mixtures.

Future Research Directions

Future research on N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethylbenzenesulfonohydrazide could focus on several promising directions. Given the potential antiviral activity observed in related benzisothiazole derivatives, investigating this compound's activity against various viral targets could yield valuable insights into its potential therapeutic applications.

Structure-activity relationship studies involving systematic modifications of the compound's structure could help identify the key structural features responsible for any observed biological activities. Additionally, exploring its potential as a building block in the synthesis of more complex molecules could expand its utility in organic and medicinal chemistry.

Computational studies, including molecular docking and dynamics simulations, could provide insights into its potential interactions with biological targets and guide the design of optimized derivatives with enhanced properties and activities.

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